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molecular formula C12H14N2O2 B8347310 1-pentyl-1H-pyrrolo[3,2-c]pyridine-2,3-dione

1-pentyl-1H-pyrrolo[3,2-c]pyridine-2,3-dione

Cat. No. B8347310
M. Wt: 218.25 g/mol
InChI Key: NSGVTHGXRZDWHR-UHFFFAOYSA-N
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Patent
US07799798B2

Procedure details

Following the procedure as described in PREPARATION 1A, and making non-critical variations using 1H-pyrrolo[3,2-c]pyridine-2,3-dione (see Rivalle, C., et al, J. Heterocyclic Chem. (1997), 34:441) to replace 1H-pyrrolo[2,3-b]pyridine, the title compound was obtained (36%): 1H NMR (300 MHz, CDCl3) δ 8.71-8.64 (m, 2H), 6.90 (d, 1H), 3.71 (t, 2H), 1.74-1.62 (m, 2H), 1.41-1.27 (m, 4H), 0.89 (t, 3H); MS (ES+) m/z 219.3 (M+1).
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[C:3](=[O:10])[C:2]1=[O:11].N1C2=NC=[CH:19][CH:20]=[C:15]2[CH:14]=[CH:13]1>>[CH2:13]([N:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[C:3](=[O:10])[C:2]1=[O:11])[CH2:14][CH2:15][CH2:20][CH3:19]

Inputs

Step One
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C(C=2C=NC=CC21)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)N1C(C(C=2C=NC=CC21)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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